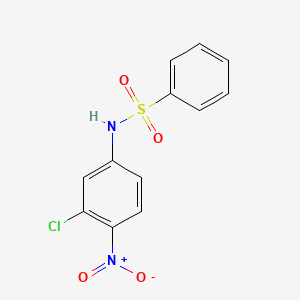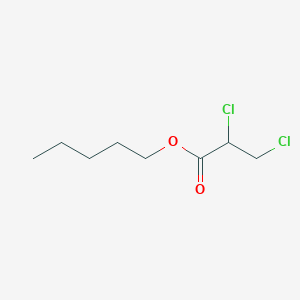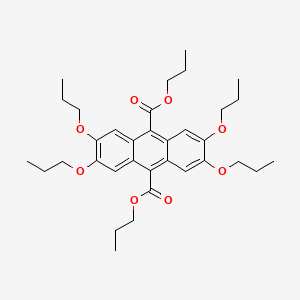
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes multiple propoxy groups attached to an anthracene core. The presence of these propoxy groups significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the alkylation of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetrapropoxyanthracene with dipropyl carbonate in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Applications De Recherche Scientifique
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets. The propoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound can undergo redox reactions, influencing cellular processes and pathways. Its ability to form stable radicals also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7-Tetrapropoxyanthracene: Similar in structure but lacks the dicarboxylate groups.
2,6-Dipropoxyanthracene: Contains fewer propoxy groups, leading to different chemical properties.
9,10-Anthraquinone: An oxidized form of anthracene with distinct properties.
Uniqueness
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to the presence of both propoxy and dicarboxylate groups. This combination imparts specific solubility, reactivity, and biological activity that distinguishes it from other anthracene derivatives.
Propriétés
Numéro CAS |
89927-47-9 |
|---|---|
Formule moléculaire |
C34H46O8 |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C34H46O8/c1-7-13-37-27-19-23-24(20-28(27)38-14-8-2)32(34(36)42-18-12-6)26-22-30(40-16-10-4)29(39-15-9-3)21-25(26)31(23)33(35)41-17-11-5/h19-22H,7-18H2,1-6H3 |
Clé InChI |
KQQJPULYRSVXKU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OCCC)OCCC)OCCC)C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
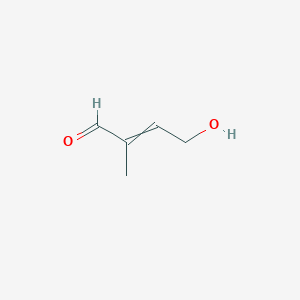
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
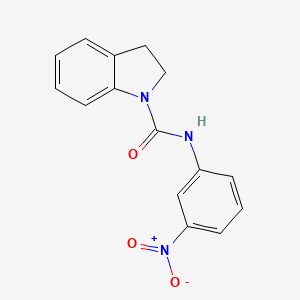

![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)

